molecular formula C11H8O B14644064 3-(2-ethynylphenyl)prop-2-enal CAS No. 55160-46-8

3-(2-ethynylphenyl)prop-2-enal

Cat. No.: B14644064
CAS No.: 55160-46-8
M. Wt: 156.18 g/mol
InChI Key: HQKXCSXVCKDBGI-UHFFFAOYSA-N
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Description

3-(2-Ethynylphenyl)prop-2-enal is a cinnamaldehyde derivative featuring an ethynyl (-C≡CH) substituent in the ortho (2nd) position of the phenyl ring. The ethynyl group, a sp-hybridized carbon moiety, may impart unique electronic and steric effects, influencing reactivity and biological activity. Cinnamaldehyde derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their conjugated α,β-unsaturated aldehyde system .

Properties

CAS No.

55160-46-8

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

3-(2-ethynylphenyl)prop-2-enal

InChI

InChI=1S/C11H8O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h1,3-9H

InChI Key

HQKXCSXVCKDBGI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethynylphenyl)prop-2-enal can be achieved through several methods. One common approach involves the crossed-aldol condensation of benzaldehyde and propargyl aldehyde in the presence of a base. The reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the Perkin reaction , where benzaldehyde reacts with acetic anhydride in the presence of a base to form the desired product. This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethynylphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Reagents such as sodium amide (NaNH₂) can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 3-(2-Ethynylphenyl)propanoic acid.

    Reduction: 3-(2-Ethynylphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(2-Ethynylphenyl)prop-2-enal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alkynes.

Industry: The compound’s reactivity makes it useful in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(2-ethynylphenyl)prop-2-enal exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The ethynyl group can participate in cycloaddition reactions, forming new chemical bonds and altering molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares 3-(2-ethynylphenyl)prop-2-enal with key analogs, focusing on substituents, molecular properties, and biological activities.

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Reported Activities Key References
This compound Ethynyl (2nd) C₁₁H₈O 156.18 (calculated) Not directly reported; inferred steric/electronic effects may modulate reactivity
(E)-3-(2-Methoxyphenyl)prop-2-enal Methoxy (2nd) C₁₀H₁₀O₂ 162.19 Antimicrobial, isolated from Cinnamomum cassia essential oil
(E)-3-(2-Hydroxyphenyl)prop-2-enal Hydroxy (2nd) C₉H₈O₂ 148.16 Found in herbs/spices; weakly acidic, antioxidant potential
3-(2-Chlorophenyl)prop-2-enal Chloro (2nd) C₉H₇ClO 166.61 Reactivity in synthesis; electron-withdrawing effect enhances aldehyde electrophilicity
(E)-3-(2,6-Difluorophenyl)prop-2-enal Fluoro (2nd, 6th) C₉H₆F₂O 168.14 Enhanced stability due to electron-withdrawing fluorine substituents
3-(4-Methoxyphenyl)prop-2-enal Methoxy (4th) C₁₀H₁₀O₂ 162.19 Anticancer, anti-inflammatory (e.g., inhibits COX-2)
Sinapaldehyde [(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal] Hydroxy (4th), Methoxy (3rd, 5th) C₁₁H₁₂O₄ 208.21 Antioxidant, anti-inflammatory; used in lignin research

Key Research Findings and Structural Insights

Substituent Effects on Reactivity and Bioactivity

  • Ortho vs. For example, 3-(4-methoxyphenyl)prop-2-enal shows stronger anti-inflammatory activity due to unhindered binding to COX-2 .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and ethynyl (electron-withdrawing) groups alter the electron density of the α,β-unsaturated aldehyde system. This affects nucleophilic addition reactions and redox properties .
  • Biological Activity : Hydroxy and methoxy substituents in ortho/para positions correlate with antioxidant and antimicrobial effects. For instance, sinapaldehyde’s 3,5-dimethoxy-4-hydroxy structure enhances radical scavenging capacity .

Limitations and Gaps

  • Direct pharmacological data for this compound are absent; predictions rely on structural analogs.
  • The ethynyl group’s impact on toxicity or metabolic stability remains unexplored.

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